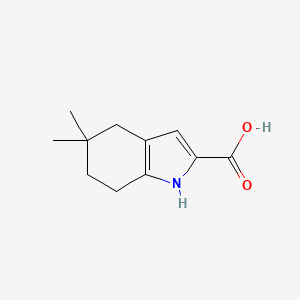

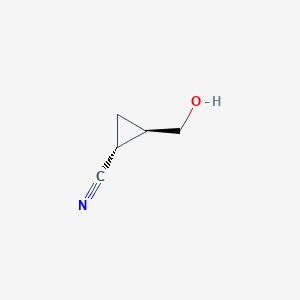

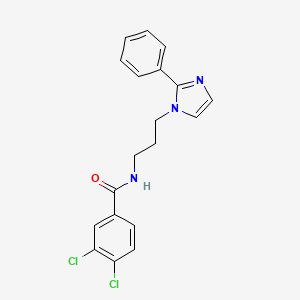

5,5-Dimethyl-1,4,6,7-tetrahydroindole-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Photolysis in Aqueous Solution

5,5-Dimethyl-1,4,6,7-tetrahydroindole-2-carboxylic acid has been studied for its role in the photolysis of 1-acyl-7-nitroindolines, leading to the production of carboxylic acids and 7-nitrosoindoles. These compounds are significant as photolabile precursors of carboxylic acids, particularly neuroactive amino acids. The efficiency of photolysis is influenced by electron-donating substituents, with specific substituents like 4-methoxy improving photolysis efficiency significantly (Papageorgiou & Corrie, 2000).

Synthesis of Porphyrins

The compound is utilized in the synthesis of porphyrins, which are key in understanding organic-rich sediments such as oil shales and petroleum. It plays a role in the preparation of 5-substituted 4,5,6,7-tetrahydroindoles, which are then oxidized and used in porphyrin synthesis. The presence of methyl substituents on the six-membered ring of the tetrahydroindole precursors affects the yields for porphyrin synthesis, particularly in more sterically crowded systems (Shiner & Lash, 2005).

Acid-promoted Multicomponent Allylic Amidation

This acid is involved in an acid-promoted multicomponent reaction for direct C(sp3) N bond formation. It is part of a process to synthesize 7-acetamido tetrahydroindole derivatives, which involves domino condensation and allylic amidation. This method highlights the versatility of this compound in facilitating complex organic syntheses (Pramanik et al., 2019).

Hydrogen Bonded Supramolecular Network

Studies have shown the compound's role in forming hydrogen-bonded supramolecular networks in organic acid-base salts. This includes interactions with various carboxylic acids, leading to the formation of proton-transfer complexes. These studies increase our understanding of noncovalent interactions in such systems, which is vital for developing new materials and understanding biological processes (Jin et al., 2011).

Synthesis of Hypotensive Indole Derivatives

The compound has been used in synthesizing structural analogs of hypotensive indole derivatives. This involves the synthesis of a series of esters of tetrahydroindole-3-carbonic acids, which are further processed to yield various medically relevant compounds (Shvedov et al., 1970).

Mécanisme D'action

Target of Action

Indole derivatives, which this compound is a part of, are known to interact with a variety of biological targets, playing a significant role in cell biology .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to a variety of biological effects .

Biochemical Pathways

Indole derivatives are known to influence a wide range of biological activities, suggesting they may interact with multiple biochemical pathways .

Result of Action

Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Propriétés

IUPAC Name |

5,5-dimethyl-1,4,6,7-tetrahydroindole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-11(2)4-3-8-7(6-11)5-9(12-8)10(13)14/h5,12H,3-4,6H2,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAUXQHMWSUZWAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(C1)C=C(N2)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-diethyl-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2401611.png)

![6-Chloro-N-[(1-methylsulfonylpiperidin-4-yl)methyl]quinazolin-4-amine](/img/structure/B2401612.png)

![2-Chloro-N-[cyano-(2-methoxyphenyl)methyl]-4-fluoro-5-methylbenzamide](/img/structure/B2401620.png)

![N-(2-fluorophenyl)-4-[methyl(2-oxolanylmethyl)sulfamoyl]benzamide](/img/structure/B2401621.png)

![3-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2401628.png)

![2-{2-Chloro[(2,5-dichlorophenyl)sulfonyl]anilino}acetic acid](/img/structure/B2401629.png)